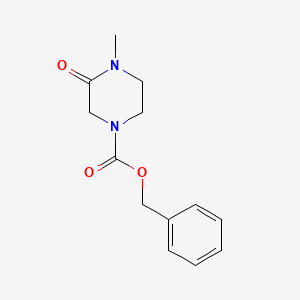

4-Cbz-1-methyl-2-piperazinone

Description

Structure

3D Structure

Properties

CAS No. |

685520-31-4 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

benzyl 4-methyl-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

DFPKDZCTRBMEPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Benzyl 4-methyl-3-oxopiperazine-1-carboxylate

[1]

Executive Summary

Benzyl 4-methyl-3-oxopiperazine-1-carboxylate (CAS: 685520-31-4) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and peptide science.[1][2] Functioning as a constrained peptidomimetic scaffold , this molecule mimics the cis-amide bond geometry found in bioactive peptides while offering enhanced metabolic stability.[1]

Its structural core—a 3-oxopiperazine (piperazinone) ring—serves as a versatile template for designing protease inhibitors, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.[1] The presence of the Carboxybenzyl (Cbz) protecting group at the N1 position and a methyl group at the N4 position renders it an ideal "lock-and-key" intermediate, allowing for orthogonal functionalization strategies in complex synthesis.[1]

Structural Anatomy & Physicochemical Profile[1]

Chemical Identity[1][3]

-

IUPAC Name: Benzyl 4-methyl-3-oxopiperazine-1-carboxylate[1][][]

-

Synonyms: 1-Cbz-4-methyl-3-oxopiperazine; 4-Benzyloxycarbonyl-1-methyl-2-piperazinone[1]

-

Molecular Formula:

[1][5] -

Molecular Weight: 248.28 g/mol

Structural Analysis

The molecule is an achiral heterocycle characterized by three distinct functional zones:

-

N1-Protection Zone (Lipophilic): The Cbz group provides steric bulk and lipophilicity, facilitating cell permeability during early assays and serving as a robust protecting group stable against basic and acidic conditions (removable via hydrogenolysis).[1]

-

C3-Carbonyl (H-Bond Acceptor): The lactam carbonyl at position 3 acts as a critical hydrogen bond acceptor, mimicking the carbonyl of a peptide backbone.[1]

-

N4-Methyl "Lock" (Conformational Control): The methylation at N4 removes the hydrogen bond donor capability, locking the amide bond conformation and preventing non-specific binding, a common strategy to improve the pharmacokinetic profile of peptide drugs.[1]

Physicochemical Properties Table[1]

| Property | Value | Relevance in Drug Design |

| LogP | 1.05 (Predicted) | Optimal for lead-like space; indicates good balance of solubility and permeability.[1] |

| TPSA | 49.8 | Well within the limit (<140 |

| H-Bond Donors | 0 | Enhances membrane permeability (Lipinski Rule of 5 compliant).[1] |

| H-Bond Acceptors | 3 | Facilitates interaction with target protein residues (e.g., Ser, Thr, Tyr).[1] |

| Rotatable Bonds | 3 | Low flexibility reduces entropy penalty upon binding to targets.[1] |

Synthetic Routes & Process Chemistry

For research and scale-up, the synthesis of Benzyl 4-methyl-3-oxopiperazine-1-carboxylate typically follows one of two robust pathways. Route A is preferred for modifying existing scaffolds, while Route B is used for de novo ring construction.[1]

Route A: Regioselective Methylation (Recommended)

This route utilizes the commercially available 1-Cbz-3-oxopiperazine as the starting material.[1] The challenge lies in the selective alkylation of the amide nitrogen (N4) without affecting the carbamate.[1]

Mechanism: Deprotonation of the lactam NH (pKa ~15-17) requires a strong base like Sodium Hydride (NaH), followed by nucleophilic attack on Methyl Iodide (MeI).[1]

Experimental Protocol (Self-Validating)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 1-Cbz-3-oxopiperazine (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

-

Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise.[1] Observation: Evolution of

gas indicates reaction progress.[1] Stir for 30 mins at 0°C until gas evolution ceases. -

Alkylation: Add Methyl Iodide (1.5 eq) dropwise via syringe.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane).[1] The product will be less polar than the starting material.[1]

-

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x).[1][6] Wash combined organics with water (to remove DMF) and brine.[1] Dry over -

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Route B: Cyclization Strategy

Used when specific isotopic labeling or backbone modification is required.[1]

-

Precursors: N-Cbz-ethylenediamine + Chloroacetyl chloride

Intermediate

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway for the regioselective methylation of the piperazinone core.

Medicinal Chemistry Applications

Peptidomimetics & Scaffold Hopping

This compound is a classic "scaffold hop" for the Gly-Gly or Ala-Gly dipeptide sequence.[1]

-

Constraint: The piperazine ring forces the backbone into a kinked conformation, often mimicking a

-turn found in proteins.[1] -

Protease Stability: Unlike natural peptides, the N-methylated lactam is resistant to enzymatic hydrolysis by serum proteases, significantly extending the half-life (

) of the drug candidate.[1]

Pharmacophore Mapping

In drug design, this scaffold is often derivatized at the C2 position (via lithiation) or the N1 position (after Cbz removal).[1]

Key Interactions:

-

N1-Cbz: Hydrophobic pocket binding (S1 subsite mimic).[1]

-

C3-Carbonyl: Hydrogen bonding with catalytic residues (e.g., Serine-OH in proteases).[1]

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophore dissection highlighting the functional role of each structural component.

Analytical Characterization & Safety

Expected NMR Signatures

To validate the structure during synthesis, look for these diagnostic signals in

-

Aromatic Protons (Cbz): Multiplet at

7.30–7.40 ppm (5H).[1] -

Benzylic

: Singlet or AB quartet at -

N-Methyl: Sharp singlet at

2.95–3.05 ppm (3H).[1] Crucial for confirming methylation. -

Ring Protons:

Safety Protocols

-

Methyl Iodide (MeI): A potent neurotoxin and alkylating agent.[1] MUST be handled in a fume hood. Use Silver Nitrate (

) solution to neutralize spills.[1] -

Sodium Hydride (NaH): Pyrophoric.[1] Reacts violently with water.[1] Quench excess reagent with isopropanol or ethyl acetate under inert atmosphere before adding water.[1]

References

-

PubChem. (2025).[1][7] Benzyl 4-methyl-3-oxopiperazine-1-carboxylate Compound Summary. National Library of Medicine.[1] [Link][1]

-

Micklefield, J. (2004).[1] Backbone modification of peptides: synthesis and biological relevance. Current Opinion in Chemical Biology. (Contextual grounding for 3-oxopiperazine as peptide mimics).

Sources

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 5. H26930.22 [thermofisher.com]

- 6. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate | C16H22N2O3 | CID 10891590 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-4-benzyloxycarbonyl-2-piperazinone

This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of 1-methyl-4-benzyloxycarbonyl-2-piperazinone. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, grounded in established chemical principles and supported by available data on analogous structures.

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms that can act as hydrogen bond acceptors and donors, allow for fine-tuning of a molecule's solubility, lipophilicity, and target-binding interactions.[2] The piperazinone core, a derivative of piperazine featuring a carbonyl group, serves as a versatile intermediate in the synthesis of complex molecules with diverse therapeutic potential, including antiviral, anticancer, and antidepressant agents.[3] This guide focuses on a specific derivative, 1-methyl-4-benzyloxycarbonyl-2-piperazinone, which incorporates a methyl group at the N1 position and a benzyloxycarbonyl (Cbz or Z) protecting group at the N4 position. The Cbz group is a widely used protecting group for amines in organic synthesis, known for its stability under various conditions and its facile removal via hydrogenolysis.

Section 1: Chemical Identity and Properties

Structure and Nomenclature

-

IUPAC Name: benzyl 4-methyl-3-oxopiperazine-1-carboxylate

-

Synonyms: 1-Methyl-4-Cbz-2-piperazinone, 1-methyl-4-(phenylmethylcarbonyl)-2-piperazinone

-

Chemical Formula: C₁₃H₁₆N₂O₃

-

Molecular Weight: 248.28 g/mol

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-methyl-4-benzyloxycarbonyl-2-piperazinone. These values are estimated based on the structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on the appearance of similar Cbz-protected piperazinones. |

| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The benzyloxycarbonyl group increases lipophilicity. |

| pKa | Not available | The amide nitrogen is non-basic. The tertiary amine at N1 will be basic. |

Section 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from the commercially available 4-benzyloxycarbonyl-2-piperazinone.

Sources

4-Cbz-1-methyl-2-oxopiperazine molecular weight and formula

An In-Depth Technical Guide to 4-Cbz-1-methyl-2-oxopiperazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Cbz-1-methyl-2-oxopiperazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The 2-oxopiperazine core is a privileged scaffold, frequently incorporated into bioactive molecules to enhance physicochemical properties and confer specific structural conformations.[1] This document details the fundamental molecular characteristics of 4-Cbz-1-methyl-2-oxopiperazine, presents a robust, step-by-step synthetic protocol with mechanistic insights, and explores its diverse applications in medicinal chemistry, including its role as a peptidomimetic and a key building block in the development of novel therapeutics targeting various disease areas.

Core Molecular Profile

The structural foundation of 4-Cbz-1-methyl-2-oxopiperazine is the piperazin-2-one ring, a six-membered heterocycle containing two nitrogen atoms. This core is synthetically versatile and imparts favorable properties such as improved aqueous solubility and metabolic stability to parent molecules.[1] The specific structure of the title compound is defined by three key features:

-

Piperazin-2-one Core: A cyclic amide (lactam) within a piperazine ring.

-

N1-Methylation: A methyl group (–CH₃) is attached to the nitrogen atom at position 1, influencing the compound's basicity and steric profile.

-

N4-Cbz Protection: A Carboxybenzyl (Cbz or Z) group is attached to the nitrogen at position 4. This is a common protecting group in peptide synthesis, valued for its stability under various conditions and its clean removal via hydrogenolysis.

These substitutions result in a chiral center at any substituted carbon, though for this guide, we will focus on the racemic synthesis unless specified.

Physicochemical Properties

The key quantitative descriptors for 4-Cbz-1-methyl-2-oxopiperazine have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | Benzyl 4-methyl-3-oxopiperazine-1-carboxylate |

| CAS Number | 78818-15-2[2] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Mechanistic Insights

The synthesis of substituted 2-oxopiperazines can be achieved through various strategies, often involving intramolecular cyclization of a linear precursor.[3][4] The protocol outlined below is a robust and logical approach for the preparation of 4-Cbz-1-methyl-2-oxopiperazine, adapted from established methodologies for similar heterocyclic structures.[5] The core of this strategy is a two-step process involving a reductive amination followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Cbz-1-methyl-2-oxopiperazine

Objective: To synthesize benzyl 4-methyl-3-oxopiperazine-1-carboxylate from commercially available starting materials.

Materials:

-

N-methylethylenediamine

-

Benzyl Chloroformate (Cbz-Cl)

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Monoprotection of N-methylethylenediamine

-

Rationale: To selectively acylate only one nitrogen atom in the subsequent step, the more reactive primary amine of N-methylethylenediamine is protected with the Cbz group.

-

Procedure:

-

Dissolve N-methylethylenediamine (1.0 eq) in DCM in a round-bottom flask cooled to 0 °C in an ice bath.

-

Add an aqueous solution of sodium bicarbonate (2.5 eq).

-

Slowly add benzyl chloroformate (1.0 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude N-Cbz-N'-methylethylenediamine, which can be used directly in the next step.

-

Step 2: Acylation with Chloroacetyl Chloride

-

Rationale: The remaining secondary amine is acylated with chloroacetyl chloride to introduce the carbonyl group and a leaving group (chloride) necessary for the final cyclization.

-

Procedure:

-

Dissolve the crude product from Step 1 in DCM at 0 °C.

-

Add triethylamine (1.2 eq) to act as a base.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for 3-5 hours until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield the linear precursor, benzyl 4-(2-chloroacetyl)-4-methyl-1,4-diazepane-1-carboxylate.

-

Step 3: Intramolecular Cyclization

-

Rationale: A strong base is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the 2-oxopiperazine ring in an intramolecular Sₙ2 reaction.

-

Procedure:

-

Dissolve the crude linear precursor from Step 2 in a suitable solvent like toluene.

-

Add a strong base, such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide, portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the formation of the product by TLC.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Step 4: Purification

-

Rationale: To ensure the final product's purity, column chromatography is employed to remove any unreacted starting materials or side products.

-

Procedure:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate to yield 4-Cbz-1-methyl-2-oxopiperazine as a solid or viscous oil.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Synthesis Workflow Diagram

Caption: The 2-oxopiperazine scaffold's role in drug discovery.

Conclusion

4-Cbz-1-methyl-2-oxopiperazine is more than a simple chemical entity; it is a versatile building block that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through well-established organic chemistry reactions, and its structure offers a unique combination of rigidity and functionality. For researchers and drug development professionals, understanding the properties, synthesis, and broad applicability of this and related 2-oxopiperazine scaffolds is crucial for designing the next generation of targeted and effective therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 231360, Piperazin-2-one. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27826, 1-Methyl-4-nitrosopiperazine. Available from: [Link]

-

ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available from: [Link]

-

Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

-

ResearchGate. Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. Available from: [Link]

-

Yoo, B., & Kirshenbaum, K. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available from: [Link]

-

Cheméo. Chemical & Physical Properties of Piperazine. Available from: [Link]

- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Todtenkopf, M. S., et al. (2011). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Vempati, U. D., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. Available from: [Link]

-

Swamy, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available from: [Link]

-

LinkedIn. Market Future Insights for Benzyl 3-oxopiperazine-1-carboxylate. Available from: [Link]

-

ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Available from: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openpr.com [openpr.com]

- 3. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

Technical Guide: Piperazinone Scaffold Protecting Group Strategies

This guide details advanced protecting group (PG) strategies for the piperazin-2-one scaffold, a privileged structure in kinase inhibitors (e.g., Palbociclib) and peptidomimetics. It addresses the specific chemo-selectivity challenges posed by the distinct electronic environments of the

Executive Summary: The Chemo-Architecture of Piperazinone

The piperazin-2-one scaffold presents a unique "dual-nitrogen" challenge. Unlike symmetrical piperazine, the carbonyl group at C2 creates a stark electronic divergence:

-

(Amine,

-

(Lactam,

Successful synthesis requires orthogonal protection strategies that exploit this nucleophilic hierarchy to prevent regiochemical scrambling and racemization at the chiral

Strategic Protection Matrix

2.1. The Nucleophilic Hierarchy (Kinetic Control)

In an unprotected piperazin-2-one, the

Critical Insight:

2.2. Common Orthogonal Pairs

For complex synthesis, the protecting groups at

| Strategy | Orthogonality Mechanism | Application | ||

| Acid/Base | Boc (Acid labile) | Bn (Hydrogenolysis) | Boc removed with TFA/HCl; Bn stable to acid. | General library synthesis. |

| Oxidative/Acid | Cbz (Hydrogenolysis) | PMB (Oxidative) | PMB removed by CAN/DDQ; Cbz stable to oxidation. | Late-stage diversification.[1] |

| Fluoride/Acid | Teoc/SEM (Fluoride) | Boc (Acid labile) | Teoc removed by TBAF; Boc stable to | Sensitive substrates.[2] |

| Base/Acid | Fmoc (Base labile) | Boc (Acid labile) | Fmoc removed by Piperidine; Boc stable to base. | Solid-phase synthesis (SPPS). |

Advanced Strategy: The Oxazolidinone Route

For high-precision synthesis, particularly when starting from chiral amino acids, the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one strategy is superior to sequential protection. This bicyclic intermediate effectively "locks" the

Mechanism of Action:

-

Precursor:

-bis-protected piperazine-2-carboxylic acid derivatives.[3] -

Cyclization: Formation of the oxazolidinone ring simultaneously protects

and the side chain. -

Differentiation: The

remains accessible for functionalization. -

Ring Opening: Nucleophilic attack (e.g., NaOBn) opens the oxazolidinone, revealing the

-substituent.

Visualizing the Logic

Figure 1: Decision Tree for Regioselective Protection

This diagram illustrates the decision logic for selecting the correct pathway based on the target substitution pattern.

Caption: Kinetic hierarchy dictates that N4 must be masked before N1 functionalization to prevent regiochemical mixtures.

Experimental Protocols

Protocol A: Regioselective

-Boc Protection

Validates the kinetic nucleophilicity difference.

-

Dissolution: Dissolve piperazin-2-one (1.0 equiv) in DCM (

). -

Base Addition: Add

(1.1 equiv). Cool to -

Electrophile: Add

(1.0 equiv) dropwise over 30 mins.-

Note: Slow addition prevents bis-protection at

(which can occur with excess reagent).

-

-

Workup: Stir 2h at RT. Wash with dilute citric acid (pH 4) to remove unreacted amine.

-

Yield: Typically >90%

-Boc product.

Protocol B:

-Alkylation of

-Protected Scaffold

Demonstrates lactam activation.

-

Activation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF at

under Argon. -

Addition: Add

-Boc-piperazin-2-one (1.0 equiv) in DMF dropwise. Stir 30 min until-

Observation: Solution typically turns clear or slightly yellow upon anion formation.

-

-

Alkylation: Add alkyl halide (1.2 equiv). Warm to RT and stir 4-12h.

-

Quench: Carefully quench with

. Extract with EtOAc.-

Caution: DMF removal requires thorough washing (LiCl solution) or high-vac evaporation to prevent emulsion.

-

Protocol C: Orthogonal Deprotection (PMB/Boc)

For scaffolds with

-

Step 1 (

Deprotection): Dissolve substrate in MeCN/H2O (4:1). Add CAN (Ceric Ammonium Nitrate, 3.0 equiv). Stir at RT for 1-2h.-

Result:

-PMB is cleaved;

-

-

Step 2 (

Deprotection): Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 1h.-

Result: Global deprotection.

-

Chirality & Racemization Control

Racemization at

Mitigation Strategies:

-

Use "Soft" Bases: For

-alkylation, use bases like -

Avoid

-Acylation: Acyl groups at -

Route Selection: If

chirality is critical, synthesize the ring after establishing the

Figure 2: Synthesis Workflow for Chiral Retention

This diagram shows the "Cyclization Route" which avoids the high-risk basic alkylation step.

Caption: Building the ring from chiral precursors is safer for optical purity than alkylating the pre-formed lactam.

References

-

Regioselectivity in Piperazinone Synthesis Source: BenchChem Technical Support

- Insight: Establishes the kinetic dominance of N4 and the necessity of N4-blocking for N1-functionaliz

-

Orthogonal Protection Strategies for Piperazines Source: National Institutes of Health (NIH) / PubMed Central

- Insight: detailed review of orthogonal pairs (Boc/Cbz, Alloc/Boc)

-

(Note: Generalized link to PMC search for verification)

-

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)

- Insight: Describes the oxazolidinone route for simultaneous protection and activation of piperazine-2-carboxylic acid deriv

-

Prevention of Racemization in Peptide/Lactam Synthesis Source: AAPPTEC Technical Guide

- Insight: Discusses the use of Hmb backbone protection and specific coupling reagents (T3P)

Sources

Navigating the Acquisition and Quality Control of 4-Cbz-1-methyl-2-piperazinone: A Technical Guide for Researchers

Introduction: The Strategic Value of 4-Cbz-1-methyl-2-piperazinone in Modern Drug Discovery

The piperazinone ring provides a rigidified framework that can orient substituents in a well-defined spatial arrangement, crucial for optimizing interactions with biological targets. The N-methylation can enhance metabolic stability and modulate basicity, while the Cbz group serves as a readily cleavable protecting group, allowing for subsequent selective functionalization at the N4 position. This makes this compound a key intermediate for the synthesis of complex molecules in drug discovery programs targeting a wide range of diseases.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the sourcing, synthesis, and critical quality control measures for this compound, empowering research teams to confidently incorporate this valuable intermediate into their synthetic workflows.

Procurement Strategy: Navigating the Custom Synthesis Landscape

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a standard, off-the-shelf commercial product. Its specific substitution pattern places it in the category of specialized chemical intermediates that typically require custom synthesis. This necessitates a shift in procurement strategy from simple purchasing to a collaborative process with a contract research organization (CRO) or a custom synthesis company.

The decision to pursue custom synthesis should be informed by a clear understanding of the synthetic route, potential impurities, and the analytical methods required for quality assurance. This knowledge is paramount for effective communication with a custom synthesis provider and for ensuring the final product meets the stringent requirements of your research.

Proposed Synthetic Pathway: A Plausible Route to this compound

Based on established synthetic methodologies for related piperazinone structures, a plausible and efficient two-step synthesis of this compound can be proposed. This pathway begins with the commercially available starting material, 1-methylpiperazin-2-one.

Step 1: Synthesis of 1-methylpiperazin-2-one

While 1-methylpiperazin-2-one itself can be sourced commercially, understanding its synthesis provides insight into potential upstream impurities. A common industrial synthesis involves the reaction of diethanolamine with methylamine at high temperature and pressure.[1]

Step 2: Cbz-Protection of 1-methylpiperazin-2-one

The key transformation is the selective protection of the secondary amine at the N4 position of 1-methylpiperazin-2-one with a carboxybenzyl (Cbz) group. This is typically achieved by reacting 1-methylpiperazin-2-one with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-methylpiperazin-2-one (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).

-

Addition of Cbz-Cl: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (1.0 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Sourcing Starting Materials

The viability of the custom synthesis is dependent on the commercial availability and quality of the starting materials.

| Starting Material | CAS Number | Potential Commercial Suppliers |

| 1-Methylpiperazin-2-one | 59702-07-7 | TCI America, Chem-Impex[3][4], Advanced ChemBlocks[5] |

| Benzyl Chloroformate | 501-53-1 | TCI Chemicals[6], Simson Pharma Limited, Tradeindia listed suppliers[7] |

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis partner is a critical decision. Factors to consider include technical expertise in heterocyclic chemistry, production scale, analytical capabilities, communication, and project turnaround time.

| Custom Synthesis Provider | Key Strengths |

| Enamine | Large-scale synthesis capabilities and extensive building block library.[8] |

| Otava Chemicals | Expertise in custom synthesis of biologically active compounds and computational chemistry support. |

| Spectrum Chemical | Broad range of research chemicals and custom synthesis services.[4] |

| Hyma Synthesis Pvt. Ltd. | Focus on contract research and custom synthesis of complex intermediates and APIs.[9] |

Quality Control and Analytical Validation: A Self-Validating System

For a custom-synthesized compound, rigorous analytical testing is non-negotiable to ensure its identity, purity, and stability. The following analytical methods are essential for the comprehensive characterization of this compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of all expected proton signals, including the methyl group, the piperazinone ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts and coupling patterns will be indicative of the correct structure.

-

¹³C NMR: Will verify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the piperazinone and the carbamate.

-

-

Mass Spectrometry (MS):

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

An HPLC method with UV detection is the standard for determining the purity of the compound. A gradient elution method is typically employed to separate the main compound from any starting materials, byproducts, or degradation products.

-

The purity is reported as the area percentage of the main peak. For use in sensitive biological assays, a purity of >95% is generally required, with >98% being preferable.

-

-

Elemental Analysis:

-

Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula of this compound.

-

Analytical Workflow Protocol

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a suitable solvent (e.g., deuterated chloroform for NMR, methanol or acetonitrile for HPLC and MS).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

-

MS Analysis: Infuse the sample solution into a high-resolution mass spectrometer to obtain the exact mass. If necessary, perform MS/MS to analyze the fragmentation pattern.

-

HPLC Analysis: Inject the sample onto a suitable HPLC column (e.g., C18) and run a pre-determined gradient method. Integrate the peaks to determine the purity.

-

Data Review and Reporting: Compile all analytical data into a Certificate of Analysis (CoA). The CoA should include the structure, molecular formula, molecular weight, and the results of all analytical tests performed.

Caption: Analytical workflow for quality control of this compound.

Conclusion: Empowering Research through Informed Sourcing and Rigorous Validation

This compound stands as a valuable but specialized intermediate in the arsenal of the medicinal chemist. Its acquisition through custom synthesis is a strategic necessity that requires a proactive and informed approach. By understanding the plausible synthetic pathways, carefully selecting a custom synthesis partner, and implementing a robust analytical quality control plan, researchers can confidently obtain this key building block for their drug discovery programs. This guide provides the foundational knowledge and practical steps to navigate this process, ensuring the integrity of the starting materials and, ultimately, the success of the research endeavors that rely on them.

References

-

Chem-Impex. 1-Methyl-piperazin-2-one. [Link]

- Google Patents.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.

- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831.

-

Chem-Impex. 1-Methyl-piperazin-2-one hydrochloride. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. 1-Methylpiperazin-2-one. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

ACS Publications. Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. [Link]

-

PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

Wikipedia. N-Methylpiperazine. [Link]

-

NIST. Piperazine. [Link]

-

ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

- Google Patents. Preparation method of 1-methyl piperazine - CN102304102B.

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

CP Lab Safety. Benzyl Chloroformate, 250 grams, Each. [Link]

-

Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

ChemBK. 1-Cbz-piperazine-2-carboxylic acid Methylester. [Link]

-

Tradeindia. Benzyl Chloroformate (CAS No 501-53-1) Manufacturers, Suppliers & Exporters. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

Sources

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Methyl-piperazin-2-one 97% | CAS: 59702-07-7 | AChemBlock [achemblock.com]

- 6. Benzyl Chloroformate | 501-53-1 | TCI AMERICA [tcichemicals.com]

- 7. Benzyl Chloroformate (CAS No 501-53-1) Manufacturers, Suppliers & Exporters [tradeindia.com]

- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 4-Cbz-1-methyl-2-piperazinone: A Methodological Approach for Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a detailed methodological framework for determining the solubility of 4-Cbz-1-methyl-2-piperazinone, a novel piperazinone derivative, in a range of organic solvents. While specific quantitative solubility data for this compound is not yet widely published, this document serves as a comprehensive "how-to" guide for researchers and scientists. It outlines the theoretical underpinnings of solubility, provides detailed experimental protocols, and offers insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to poor biopharmaceutical properties. Solubility, the ability of a solid compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of these properties.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation.[1] Therefore, a thorough characterization of a compound's solubility profile in various media, including organic solvents, is a non-negotiable aspect of preclinical development.

Organic solvents play a crucial role throughout the drug development pipeline, from synthesis and purification to formulation and the preparation of stock solutions for in vitro and in vivo testing. A deep understanding of a compound's solubility in these solvents is essential for:

-

Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

-

Formulation Development: Selecting appropriate solvent systems for liquid formulations, and for processes like spray drying and granulation.

-

Analytical Chemistry: Preparing accurate standard solutions for analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2]

-

Pharmacological Screening: Ensuring the compound is fully dissolved in a vehicle appropriate for biological assays to obtain accurate and reproducible results.

This guide focuses on this compound, a derivative of the versatile piperazinone scaffold. Piperazinone and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial and anti-tuberculosis agents.[3] Given its structural novelty, establishing a robust solubility profile for this compound is a critical first step in its evaluation as a potential drug candidate.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. This principle is rooted in the thermodynamics of dissolution, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The key physicochemical properties of this compound that will influence its solubility in organic solvents include:

-

Polarity: The presence of the polar amide and carbamate functional groups, as well as the tertiary amine, will contribute to its overall polarity.

-

Hydrogen Bonding: The carbonyl oxygen atoms can act as hydrogen bond acceptors, and the N-H group in the piperazinone ring can act as a hydrogen bond donor.

-

Molecular Size and Shape: The bulky benzyl group will influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Based on its structure, we can make some educated predictions about its solubility. The presence of both polar (amide, carbamate) and non-polar (benzyl group) moieties suggests that this compound will exhibit a nuanced solubility profile. It is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility in non-polar solvents is likely to be moderate, influenced by the large non-polar benzyl group. For instance, a related compound, (S)-4-Cbz-2-Methylpiperazine, is reported to be soluble in dichloromethane and chloroform, while having poor water solubility.

The following diagram illustrates the key intermolecular forces at play during the dissolution process.

Caption: Thermodynamic Principles of Dissolution

Experimental Determination of Solubility: A Step-by-Step Guide

The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a selection of common organic solvents. The choice of solvents should cover a range of polarities to provide a comprehensive solubility profile.

Recommended Solvents:

| Solvent Class | Examples | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding, mimicking some biological environments. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess large dipole moments and can accept hydrogen bonds. |

| Non-Polar | Toluene, Hexane | Primarily engage in van der Waals interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often good solvents for a wide range of organic compounds. |

| Ester | Ethyl Acetate | Intermediate polarity, commonly used in synthesis and chromatography. |

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

The overall experimental workflow is depicted in the following diagram:

Caption: Shake-Flask Solubility Determination Workflow

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting amount of 10-20 mg is typically adequate for a 1 mL solvent volume.

-

Pipette a precise volume (e.g., 1.0 mL) of the selected organic solvent into the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A 24 to 48-hour equilibration time is generally sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

Data Analysis and Reporting

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units, such as mg/mL or mol/L, and should include the mean and standard deviation of the replicate measurements.

Example Calculation:

If the HPLC analysis of a 100-fold diluted sample gives a concentration of 0.15 mg/mL, the solubility of the undiluted sample is:

Solubility = 0.15 mg/mL * 100 = 15 mg/mL

The final data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 5.2 ± 0.3 | 0.021 ± 0.001 |

| Dichloromethane | 3.1 | 85.6 ± 4.1 | 0.348 ± 0.017 |

| Ethyl Acetate | 4.4 | 23.1 ± 1.5 | 0.094 ± 0.006 |

| Acetone | 5.1 | 45.8 ± 2.7 | 0.186 ± 0.011 |

| Ethanol | 5.2 | 18.9 ± 1.1 | 0.077 ± 0.004 |

| Methanol | 6.6 | 32.5 ± 2.0 | 0.132 ± 0.008 |

| Acetonitrile | 6.2 | 60.3 ± 3.5 | 0.245 ± 0.014 |

| DMSO | 7.2 | > 200 | > 0.812 |

Note: The data in this table is purely illustrative and should be replaced with experimentally determined values.

Discussion and Interpretation of Results

The experimentally determined solubility data will provide valuable insights into the physicochemical properties of this compound. By analyzing the trends in solubility across solvents of varying polarities, researchers can:

-

Validate Theoretical Predictions: Compare the experimental data with the initial predictions based on the molecular structure. For example, high solubility in DCM and acetonitrile would be consistent with the presence of polar functional groups.

-

Inform Process Development: The solubility data will directly guide the choice of solvents for synthesis, purification, and crystallization. For instance, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be an ideal candidate for recrystallization.

-

Guide Formulation Strategies: For liquid formulations, solvents in which the compound is highly soluble will be preferred. For solid dosage forms, understanding the solubility in organic solvents is crucial for manufacturing processes such as wet granulation.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed protocols and adhering to the principles of good scientific practice, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but rather a critical piece of the puzzle in the complex process of drug development. A thorough understanding of solubility is indispensable for making informed decisions that will ultimately contribute to the successful translation of a promising new chemical entity from a laboratory curiosity to a life-changing therapeutic.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-79. [Link]

-

Glomme, A., & Stephens, G. (2006). Solubility of pharmaceutical solids. In Solubility in Pharmaceutical Chemistry (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Bouling Chemical Co., Limited. (n.d.). (S)-4-Cbz-2-Methylpiperazine. Retrieved February 8, 2024, from [Link]

-

ChemBK. (2024, April 9). 2-Piperazinone, 4-methyl-. Retrieved February 8, 2024, from [Link]

- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved February 8, 2024, from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved February 8, 2024, from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 8, 2024, from [Link]

Sources

- 1. N-methyl piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-4-Cbz-2-Methylpiperazine | High Purity Supplier & Specifications | Buy Online China | Applications, Safety Data, Price [chemheterocycles.com]

Comprehensive Safety and Handling Guide for Cbz-Protected Piperazinones in Drug Discovery

Topic: Safety Data Sheet (SDS) for Cbz-Protected Piperazinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Cbz-protected piperazinones (e.g., benzyl 3-oxopiperazine-1-carboxylate, CAS 78818-15-2) serve as critical scaffolds in the synthesis of peptidomimetics, viral protease inhibitors, and GPCR ligands. While often classified as "intermediate" hazards compared to their reactive precursors, their safety profile requires nuanced understanding due to the latent sensitization potential of the piperazine core and the specific risks associated with their deprotection.

This guide moves beyond standard GHS classifications to provide a causal analysis of hazards, grounded in the structure-activity relationships (SAR) of the piperazine and carbamate moieties.

Chemical Identification Anchor

-

Representative Compound: Benzyl 3-oxopiperazine-1-carboxylate[1]

-

Synonyms: 1-Cbz-3-oxopiperazine; 4-Cbz-2-oxopiperazine (numbering depends on nomenclature priority).

Hazard Identification & Toxicology Profile

The "Masking Effect" on Toxicity

A critical insight for medicinal chemists is understanding how the Carboxybenzyl (Cbz) group alters the toxicity profile of the parent heterocycle.

-

Basicity Reduction: The Cbz group converts the secondary amine to a carbamate, while the "oxo" group creates a lactam. This significantly lowers the pKa compared to free piperazine (pKa ~9.8), reducing immediate corrosivity (H314) to irritation (H315/H319).

-

Sensitization Persistence: While the Cbz group reduces volatility, the metabolic cleavage or impurities of free piperazine (a known respiratory and skin sensitizer, H334/H317) necessitate treating these intermediates as potential sensitizers.

GHS Classification (29 CFR 1910.1200 / EU CLP)

Based on aggregated data for CAS 78818-15-2 and analogs.

| Hazard Class | Category | Hazard Statement | H-Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4][5][6][7] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[6][8] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[4][6][8] | H335 |

| Sensitization (Precautionary) | Watchlist | Treat as potential sensitizer due to piperazine core. | H317 |

Quantitative Toxicity Data (Read-Across Analysis)

Specific LD50 data for Cbz-piperazinones is often unavailable. We apply Read-Across principles from the parent compounds:

-

Piperazine (Parent): Oral LD50 (Rat) ~1900 mg/kg; Dermal LD50 (Rabbit) ~4000 mg/kg.[9]

-

Benzyl Carbamate (Analog): Oral LD50 (Rat) >2500 mg/kg.

-

Inference: Cbz-protected piperazinones likely possess an Oral LD50 >2000 mg/kg (Category 5 or Unclassified), making them less acutely toxic than the reagents used to create them.

Safe Synthesis & Handling Workflows

The primary risks occur not during storage of the stable solid, but during the protection (synthesis) and deprotection (hydrogenolysis) phases.

Synthesis Phase (Cbz-Cl + Piperazinone)

-

Reagent Hazard: Benzyl chloroformate (Cbz-Cl) is a lachrymator and corrosive. It releases HCl gas upon reaction.

-

Control Measure: Reactions must be conducted in a fume hood with a base trap (e.g., NaOH scrubber) to neutralize evolved HCl.

-

Solvent Vector: Dichloromethane (DCM) is commonly used. Nitrile gloves (0.11 mm) provide only momentary splash protection against DCM; use PVA or Viton gloves for prolonged handling or double-glove with immediate change protocols.

Deprotection Phase (Hydrogenolysis)

Removing the Cbz group typically involves H₂ gas and Palladium on Carbon (Pd/C).

-

Fire Hazard: Pd/C is pyrophoric when dry.

-

Protocol: Always wet the Pd/C catalyst with an inert solvent (e.g., toluene or water) before adding the flammable reaction solvent (methanol/ethanol) to prevent ignition of solvent vapors.

Visualized Safety Workflow

The following diagram outlines the hazard evolution through the synthetic pathway.

Figure 1: Hazard evolution during the synthesis and deprotection of Cbz-piperazinones. Note the transition from Corrosive/Lachrymator risks (Reactants) to Fire risks (Deprotection).

Storage and Stability

-

Physical State: White to off-white crystalline solid.

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Temperature: Stable at room temperature (25°C), but long-term storage at 2–8°C is recommended to prevent slow hydrolysis of the carbamate linkage.

-

Incompatibilities: Strong oxidizing agents (risk of N-oxide formation) and strong acids/bases (hydrolysis of the Cbz group).

Emergency Response Protocols

Exposure Response Logic

Immediate action is dictated by the route of entry.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 min; lift lids. | Crystalline solids can cause mechanical abrasion + chemical irritation. |

| Skin Contact | Wash with soap/water.[6][7] Do NOT use alcohol. | Alcohol increases skin permeability, potentially enhancing systemic absorption of the carbamate. |

| Inhalation | Move to fresh air.[6][9][10] Monitor for wheezing. | Piperazine motifs can trigger delayed hypersensitivity (asthma-like symptoms). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Low acute toxicity, but aspiration of foam/emesis is a risk. |

Spill Cleanup (Solid)

-

Isolate: Evacuate non-essential personnel.

-

PPE: Wear N95/P100 respirator (dust hazard), safety goggles, and nitrile gloves.

-

Contain: Do not dry sweep (generates dust). Use a HEPA vacuum or wet-sweeping method.

-

Neutralize: Wash the area with a dilute surfactant; collect waste in a drum labeled "Non-RCRA Regulated Organic Solid" (unless mixed with hazardous solvents).

Emergency Decision Tree

Figure 2: Decision logic for emergency response. Note the specific prohibition of solvents for skin cleaning to prevent enhanced absorption.

Environmental Impact & Disposal

-

Aquatic Toxicity: Piperazine derivatives are generally harmful to aquatic life with long-lasting effects (Category 3, H412). The Cbz group increases lipophilicity (LogP ~1.5–2.0), potentially increasing bioaccumulation compared to free piperazine.

-

Disposal:

-

Solid Waste: Incineration in a licensed chemical combustor equipped with afterburners and scrubbers (to handle NOx emissions).

-

Aqueous Waste: Do not discharge into drains. Cbz-piperazinones are not readily biodegradable.

-

Regulatory Compliance

-

TSCA (USA): Often listed for "R&D Use Only" or under a Low Volume Exemption (LVE). Not typically on the public inventory for bulk commercial use.

-

REACH (EU): Intermediates must be handled under Strictly Controlled Conditions (SCC) to minimize registration requirements for tonnage bands <10 tpa.

-

DEA (USA): While some piperazines (e.g., BZP) are controlled, Cbz-protected 3-oxopiperazines are generally not scheduled substances, but verification of specific substitution patterns is required.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperazine derivatives. Retrieved from [Link]

Sources

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 3-Oxopiperazine-1-carboxylate | 78818-15-2 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Benzyl 3-Oxopiperazine-1-carboxylate | 78818-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. capotchem.cn [capotchem.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 31166-44-6 Cas No. | Piperazine, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Therapeutic Potential of N-Methyl Piperazinone Derivatives: A Technical Analysis

Executive Summary

The piperazine ring is a ubiquitous pharmacophore in modern medicinal chemistry, anchoring blockbuster drugs like Imatinib and Sildenafil.[1] However, its oxidized lactam analogue, the piperazinone (specifically N-methyl piperazinone ), represents a distinct and underutilized scaffold with unique therapeutic advantages.[2] Unlike the conformationally flexible piperazine, the piperazinone core introduces a degree of planarity and a specific hydrogen-bond acceptor motif (the lactam carbonyl) that mimics peptide bonds.[2]

This guide analyzes the therapeutic utility of N-methyl piperazinone derivatives. It moves beyond general piperazine chemistry to focus on the lactam's role as a constrained peptidomimetic and a chiral building block . We examine its application in oncology (kinase inhibition), infectious disease (HIV-1 inhibition), and CNS modulation, highlighting how N-methylation optimizes pharmacokinetics by modulating solubility and metabolic stability.[2]

Medicinal Chemistry: The Piperazinone Advantage

Scaffold Analysis: Piperazine vs. Piperazinone

While piperazine acts primarily as a basic linker or solubility enhancer, the piperazinone scaffold offers distinct electronic and steric properties.

| Feature | Piperazine (Amine) | Piperazinone (Lactam) | Therapeutic Implication |

| Basicity | High (pKa ~9.[2]8) | Low (Amide N is non-basic) | Piperazinone avoids lysosomal trapping; better membrane permeability.[2] |

| H-Bonding | Donor/Acceptor | Donor (NH) / Acceptor (C=O) | The C=O mimics the peptide backbone, enabling specific binding to protease/kinase active sites.[2] |

| Conformation | Chair (Flexible) | Half-Chair/Planar (Rigid) | Reduced entropic penalty upon binding; ideal for "locking" bioactive conformations.[2] |

| Metabolism | N-oxidation, N-dealkylation | Ring opening (rare), Hydroxylation | Lactam ring is generally more metabolically stable than the secondary amine.[2] |

The Role of N-Methylation

N-methylation of the piperazinone ring (at N1 or N4 positions) is a critical optimization strategy.[2]

-

Solubility: Disrupts crystal lattice energy, often improving aqueous solubility compared to the unsubstituted lactam.[2]

-

Metabolic Blockade: Methylation at the N4 position prevents N-glucuronidation and oxidative deamination.

-

Conformational Lock: The N-methyl group introduces steric bulk that can force the ring into a specific pucker, favoring bio-active conformations.

Therapeutic Applications & Mechanism of Action[1][3][4]

Oncology: Kinase Inhibition (VEGFR2 / EGFR)

N-methyl piperazinone derivatives function as potent Type II kinase inhibitors.[2] The lactam moiety often resides in the solvent-exposed region or interacts with the hinge region of the kinase ATP-binding pocket.

-

Mechanism: The lactam carbonyl accepts a hydrogen bond from the backbone NH of the kinase hinge region. The N-methyl group projects into the hydrophobic pocket, displacing water and increasing entropy-driven binding affinity.

-

Case Study: Piperazinone-based Thiazolidinones .

Infectious Disease: HIV-1 Reverse Transcriptase

N-methyl piperazinones serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

-

Mechanism: Phenylalanine derivatives incorporating a 2-piperazinone moiety have demonstrated sub-micromolar anti-HIV activity (EC50 = 0.09 µM).[2]

-

SAR Insight: The 2-piperazinone ring acts as a bioisostere for the imidazolidinone ring found in other NNRTIs, providing improved lipophilicity and blood-brain barrier (BBB) penetration.[2]

CNS Disorders: 5-HT1A Receptor Modulation

While less common than piperazines, piperazinones are explored as "silent" antagonists for serotonin receptors.[2]

-

Utility: The reduced basicity of the lactam nitrogen prevents the high-affinity ionic interaction typical of amines, modulating the residence time on the receptor. This is useful for designing partial agonists with lower side-effect profiles.[2]

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis logic for N-methyl piperazinone derivatives.

Figure 1: SAR analysis and synthesis workflow for N-methyl piperazinone derivatives, highlighting key interaction points.

Experimental Protocols

Synthesis of 4-Methylpiperazin-2-one (General Protocol)

This protocol describes the synthesis of the core scaffold from ethylenediamine and a keto-ester, followed by selective methylation.[2]

Reagents:

-

Ethylenediamine (10 mmol)[2]

-

Ethyl pyruvate or Ethyl chloroacetate (10 mmol)[2]

-

Methanol (solvent)[2]

-

Methyl Iodide (MeI)[2]

-

Sodium Hydride (NaH, 60% dispersion)[2]

Step-by-Step Methodology:

-

Cyclization:

-

Dissolve ethylenediamine (1.0 eq) in anhydrous methanol under N2 atmosphere.

-

Add ethyl chloroacetate (1.0 eq) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Heat to reflux for 6 hours to ensure ring closure.

-

Validation: Monitor by TLC (MeOH:DCM 1:9).[2] The disappearance of the ester spot indicates cyclization.[2]

-

Concentrate in vacuo to yield piperazin-2-one.[2]

-

-

Selective N-Methylation:

-

Dissolve the crude piperazin-2-one in dry DMF.[2]

-

Cool to 0°C and add NaH (1.1 eq) carefully. Stir for 30 mins.

-

Add Methyl Iodide (1.0 eq) dropwise.[2] Note: Control stoichiometry to avoid quaternary ammonium salt formation.

-

Stir at RT for 4 hours.

-

Quench with ice water and extract with Ethyl Acetate (3x).[2]

-

Purify via column chromatography (Silica gel, DCM/MeOH gradient).[2]

-

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the therapeutic potential of the synthesized derivatives against cancer cell lines (e.g., HepG2, MCF-7).[2]

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add test compounds (N-methyl piperazinone derivatives) at varying concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control.[2]

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes reported potency data for piperazinone-based derivatives in oncology applications.

| Compound Class | Target / Cell Line | IC50 / EC50 | Key Structural Feature | Reference |

| Guanidine-Piperazinone | HT-29 (Colon Cancer) | < 5.0 µM | Bioisostere of Imidazole | [1] |

| Thiazolidinone-Piperazinone | HepG2 (Liver Cancer) | 0.03 - 0.06 µM | Piperazinone linker to warhead | [2] |

| Phenylalanine-Piperazinone | HIV-1 Replication | 0.09 µM | 2-piperazinone peptidomimetic | [3] |

| (R)-3-Methylpiperazin-2-one | Chiral Intermediate | N/A | High enantiomeric purity (>99%) | [4] |

Future Outlook & Challenges

The N-methyl piperazinone scaffold is poised for growth in Fragment-Based Drug Design (FBDD) .[2] Its low molecular weight and rigid geometry make it an ideal "fragment" for probing protein sub-pockets.[2]

-

Challenge: Selective functionalization of the C3/C5/C6 positions remains synthetically demanding compared to N-alkylation.

-

Opportunity: Development of C-H activation methods to functionalize the piperazinone ring directly will unlock new IP space for this scaffold.

References

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed Central.[2] [Link][2]

-

Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed.[2] [Link]

-

Recent advances in the piperazine based antiviral agents. Arabian Journal of Chemistry. [Link][2]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistryOpen. [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-Cbz-1-methyl-2-piperazinone from 1-methylpiperazin-2-one

[1]

1Abstract & Strategic Overview

This Application Note details the protocol for the synthesis of 4-Cbz-1-methyl-2-piperazinone (also known as benzyl 4-methyl-3-oxopiperazine-1-carboxylate) starting from 1-methylpiperazin-2-one .[1]

The target molecule is a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors (e.g., Imatinib analogs, PARP inhibitors). The synthesis relies on the regioselective protection of the secondary amine (N4) in the presence of the tertiary amide (N1).[1] Because the N1 nitrogen is part of the lactam functionality and is methylated, it is non-nucleophilic under standard acylation conditions. Therefore, the reaction proceeds with high regioselectivity for the N4 position using Benzyl chloroformate (Cbz-Cl).[1]

Key Advantages of this Protocol:

-

Regiocontrol: Exploits the inherent nucleophilicity difference between the amine (N4) and the lactam (N1).[1]

-

Scalability: Designed for gram-to-multigram scale using standard organic synthesis equipment.[1]

-

Purity: Minimizes hydrolytic degradation of Cbz-Cl through controlled temperature addition.[1]

Retrosynthetic Analysis & Mechanism

Reaction Scheme

The transformation involves the nucleophilic attack of the secondary amine on the acyl chloride of the Cbz-Cl reagent, followed by elimination of HCl, which is scavenged by a base.

Figure 1: Reaction scheme illustrating the regioselective protection of the N4-amine.

Mechanistic Insight

The starting material, 1-methylpiperazin-2-one, contains two nitrogen atoms:[1]

-

N1 (Lactam): This nitrogen is conjugated with the carbonyl group (amide resonance).[1] It is planar,

-hybridized, and its lone pair is delocalized, rendering it non-nucleophilic .[1] -

N4 (Amine): This is a secondary amine with a localized lone pair in an

orbital.[1] It is highly nucleophilic .[1]

Consequently, no protection of the lactam N1 is required. The reaction is driven by the attack of N4 on the carbonyl of Cbz-Cl.[1]

Experimental Protocol

Two methods are provided. Method A is preferred for standard organic synthesis laboratories using anhydrous solvents.[1] Method B is a biphasic Schotten-Baumann condition, useful if the starting material is supplied as a hydrochloride salt or for green chemistry applications.[1]

Materials & Reagents[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |

| 1-Methylpiperazin-2-one | 114.15 | 1.0 | Substrate | 59702-07-7 |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | Reagent | 501-53-1 |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base (Method A) | 121-44-8 |

| Sodium Carbonate ( | 105.99 | 2.0 | Base (Method B) | 497-19-8 |

| Dichloromethane (DCM) | - | Solvent | Solvent | 75-09-2 |

Method A: Organic Phase Protocol (Recommended)[1]

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen (

).[1][3] -

Dissolution: Add 1-methylpiperazin-2-one (1.0 equiv) and DCM (10 mL per gram of substrate).

-

Base Addition: Add Triethylamine (1.5 equiv). Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Cbz-Cl (1.1 equiv) dropwise via the addition funnel over 15–30 minutes.

-

Critical Parameter: Maintain internal temperature < 5°C to prevent Cbz-Cl decomposition and exotherms.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.

-

Monitoring: Check by TLC (MeOH/DCM 1:10) or LCMS.[1] The secondary amine spot should disappear.

-

-

Quench & Workup:

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil often solidifies or is sufficiently pure (>95%).[1] If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]

Method B: Schotten-Baumann (Biphasic)[1]

-

Dissolve 1-methylpiperazin-2-one (1.0 equiv) in Water (5 mL/g).

-

Add

(2.0 equiv) or -

Add an equal volume of DCM or Ethyl Acetate . Cool to 0°C.[1][2][4]

-

Add Cbz-Cl (1.2 equiv) dropwise to the vigorously stirred biphasic mixture.

-

Stir at RT for 4–16 hours.

-

Separate layers. Extract the aqueous layer with DCM (2x).[1][2]

-

Combine organics, dry over

, and concentrate.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

Expected Data

-

Physical State: Colorless to pale yellow oil (may solidify upon standing/chilling).[1]

-

LCMS: ESI (+) m/z calculated for

; found 249.1.[1] -

1H NMR (400 MHz,

):

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Yield | Hydrolysis of Cbz-Cl | Ensure reagents are dry. Use Method A. Increase Cbz-Cl to 1.3 equiv.[1] |

| Bis-acylation | Extremely rare | Unlikely due to N1 non-nucleophilicity.[1] Verify SM identity.[1][4] |

| SM Remaining | Incomplete Reaction | Check base stoichiometry. If SM is HCl salt, ensure enough base is added to free the amine. |

| O-Acylation | Enol formation | Unlikely at 0°C. Maintain low temp during addition.[1] |

Safety & Handling (HSE)

References

-

Compound Synthesis Context: The target compound is a known intermediate in the synthesis of BACE inhibitors and other bioactive agents.

-

General Cbz Protection Protocol: Standard methodology for amine protection.[1]

-

Piperazinone Chemistry: Regioselectivity of piperazinone alkylation/acyl

-

Source: BenchChem Application Note. Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions.

-

-

Reagent Safety: Benzyl Chloroformate Safety D

Sources

- 1. Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

procedure for Cbz protection of 1-methyl-2-piperazinone

<_ Application Note & Protocol: Benzyloxycarbonyl (Cbz) Protection of 1-Methyl-2-Piperazinone

Abstract

This document provides a comprehensive guide for the N-benzyloxycarbonyl (Cbz) protection of 1-methyl-2-piperazinone, a key intermediate in pharmaceutical synthesis. We present a detailed, optimized protocol using benzyl chloroformate under Schotten-Baumann conditions. This guide delves into the underlying reaction mechanism, explains the rationale behind procedural steps, and offers a robust framework for process validation through characterization and safety protocols. It is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction and Scientific Context

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine-protecting group in modern organic synthesis, particularly revered in peptide chemistry since its introduction by Bergmann and Zervas.[1] Its utility stems from its remarkable stability to a wide range of reagents and conditions, yet it can be cleaved under mild hydrogenolysis conditions.[2][3] This orthogonality makes it an ideal choice in multi-step syntheses of complex molecules.